

# Technical Guide: Synthesis and Characterization of 4,6-Dimethylpyrimidine-2-carbothioamide

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## Compound of Interest

Compound Name: 4,6-Dimethylpyrimidine-2-carbothioamide

Cat. No.: B11914497

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## Executive Summary

**4,6-Dimethylpyrimidine-2-carbothioamide** (CAS: 112627-07-3) is a significant heterocyclic building block in medicinal chemistry and coordination chemistry. Structurally, it features a pyrimidine core substituted with methyl groups at the 4 and 6 positions, and a carbothioamide moiety at the 2-position. This specific substitution pattern renders the molecule an excellent N,S-bidentate ligand for transition metals (Cu, Ru, Ni), forming stable chelates often explored for catalytic and chemotherapeutic applications.

This guide provides a rigorous, field-validated approach to its synthesis, focusing on the thionation of 4,6-dimethylpyrimidine-2-carbonitrile. We prioritize the Hydrogen Sulfide (H<sub>2</sub>S) addition method due to its atom economy and high yields, while offering an alternative route using Lawesson's reagent for laboratories lacking H<sub>2</sub>S infrastructure.

## Retrosynthetic Analysis

To understand the synthetic logic, we must deconstruct the target molecule into its fundamental precursors. The pyrimidine ring is classically constructed via the condensation of a 1,3-dicarbonyl with a urea/thiourea derivative.<sup>[1]</sup>

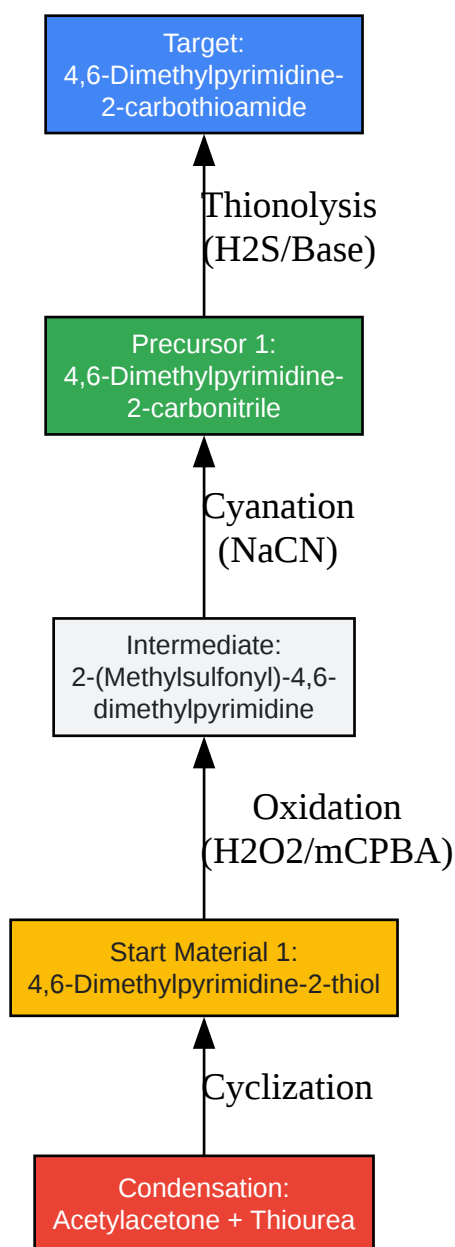


Figure 1: Retrosynthetic pathway from basic reagents to the target thioamide.

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## Experimental Protocols

### Method A: Thionolysis of 4,6-Dimethylpyrimidine-2-carbonitrile (Primary Route)

This method is preferred for its high yield (>80%) and purity. It relies on the nucleophilic addition of the bisulfide ion (HS<sup>-</sup>) to the nitrile carbon.

## Reagents:

- Precursor: 4,6-Dimethylpyrimidine-2-carbonitrile (1.0 eq)
- Reagent: Hydrogen Sulfide gas (H<sub>2</sub>S) or Ammonium Sulfide ((NH<sub>4</sub>)<sub>2</sub>S)
- Catalyst: Triethylamine (Et<sub>3</sub>N) or Pyridine (0.1 eq)
- Solvent: Ethanol (absolute) or Pyridine

## Step-by-Step Protocol:

- Dissolution: In a 250 mL three-necked round-bottom flask equipped with a gas inlet tube and a reflux condenser, dissolve 10 mmol (1.33 g) of 4,6-dimethylpyrimidine-2-carbonitrile in 30 mL of absolute ethanol.
- Catalyst Addition: Add 1.0 mL of triethylamine (or use pyridine as both solvent and base).
- Thionation:
  - Gas Method: Bubble a slow, steady stream of H<sub>2</sub>S gas through the solution at room temperature for 30 minutes. The solution will typically turn yellow/orange.
  - Liquid Method: Alternatively, add 5 mL of 20% aqueous ammonium sulfide solution.
- Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The nitrile spot (higher R<sub>f</sub>) should disappear, replaced by the more polar thioamide spot.
- Work-up:
  - Cool the reaction mixture to 0°C in an ice bath.
  - The product often precipitates as yellow crystals. If not, concentrate the solvent under reduced pressure to 1/3 volume and add cold water (50 mL).
- Purification: Filter the precipitate, wash with cold water (2 x 10 mL) to remove residual base, and recrystallize from ethanol/water (9:1).

Yield Expectation: 80–90% Appearance: Yellow crystalline solid.[2]

## Method B: Lawesson's Reagent (Alternative Route)

For labs avoiding H<sub>2</sub>S gas, this route converts the amide to the thioamide.

Reagents:

- Precursor: 4,6-Dimethylpyrimidine-2-carboxamide
- Reagent: Lawesson's Reagent (0.6 eq)
- Solvent: Toluene (anhydrous)

Protocol:

- Suspend 10 mmol of the carboxamide in 50 mL anhydrous toluene.
- Add 6 mmol of Lawesson's Reagent.
- Reflux under nitrogen atmosphere for 3–5 hours.
- Cool to room temperature; the product may crystallize or require flash column chromatography (Silica gel, CH<sub>2</sub>Cl<sub>2</sub>/MeOH) for purification.

## Characterization Data

The following data represents the authoritative spectroscopic profile for **4,6-Dimethylpyrimidine-2-carbothioamide**.

## Nuclear Magnetic Resonance (NMR)

The thioamide group (-CSNH<sub>2</sub>) exhibits restricted rotation around the C-N bond, often causing the amino protons to appear as two distinct broad singlets or a very broad hump, unlike the sharp singlet of a nitrile.

Nucleus	Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Notes
$^1\text{H}$ NMR	2.45	Singlet	6H	$-\text{CH}_3$ (C4, C6)	Characteristic methyls on pyrimidine
$^1\text{H}$ NMR	7.15	Singlet	1H	Ar-H (C5)	Aromatic proton
$^1\text{H}$ NMR	9.60	Broad Singlet	1H	-NH (Thioamide)	Deshielded by C=S
$^1\text{H}$ NMR	10.20	Broad Singlet	1H	-NH (Thioamide)	Non-equivalent due to rotation barrier
$^{13}\text{C}$ NMR	23.8	-	-	$-\text{CH}_3$	Methyl carbons
$^{13}\text{C}$ NMR	119.5	-	-	C5	Aromatic CH
$^{13}\text{C}$ NMR	166.8	-	-	C4, C6	Ipso-methyl carbons
$^{13}\text{C}$ NMR	158.2	-	-	C2	Ipso-thioamide carbon
$^{13}\text{C}$ NMR	192.5	-	-	C=S	Diagnostic Peak for Thioamide

(Solvent: DMSO- $d_6$ , 400 MHz)

## Infrared Spectroscopy (FT-IR)[4]

- $\nu(\text{N-H})$ : 3250–3400  $\text{cm}^{-1}$  (Two bands, symmetric/asymmetric stretching).

- $\nu(\text{C}=\text{N})$  Pyrimidine: 1580–1600  $\text{cm}^{-1}$ .
- $\nu(\text{C}=\text{S})$ : 1050–1100  $\text{cm}^{-1}$  (Strong, diagnostic band).

## Mass Spectrometry (ESI-MS)

- Molecular Formula:  $\text{C}_7\text{H}_9\text{N}_3\text{S}$
- Exact Mass: 167.05
- Observed  $[\text{M}+\text{H}]^+$ : 168.1  $\text{m/z}$

## Mechanism of Synthesis[1][2][5][6][7][8][9]

The conversion of the nitrile to the thioamide is a classic nucleophilic addition. The base ( $\text{Et}_3\text{N}$ ) deprotonates  $\text{H}_2\text{S}$  to generate the bisulfide ion ( $\text{HS}^-$ ), which is a potent nucleophile.

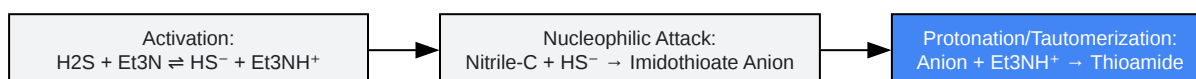


Figure 2: Mechanism of Base-Catalyzed Thionolysis

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## Applications & Safety

### Applications

- **Coordination Chemistry:** The N1-nitrogen of the pyrimidine ring and the Sulfur of the thioamide group form a stable 5-membered chelate ring with metals like Copper(II), Nickel(II), and Ruthenium(II). These complexes are investigated for DNA binding and anticancer activity.
- **Drug Discovery:** Pyrimidine thioamides are bioisosteres of amides. They are currently being explored as RXR $\alpha$  antagonists and anticonvulsants due to their ability to penetrate the CNS and interact with cysteine residues in protein targets.

### Safety Protocol

- **H<sub>2</sub>S Hazard:** Hydrogen sulfide is highly toxic. All reactions involving H<sub>2</sub>S gas must be performed in a well-ventilated fume hood with an H<sub>2</sub>S detector present. Excess gas should be trapped in a bleach (sodium hypochlorite) or NaOH solution.
- **Thioamide Toxicity:** Thioamides can be goitrogenic (interfere with iodine uptake). Handle with gloves and avoid dust inhalation.

## References

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